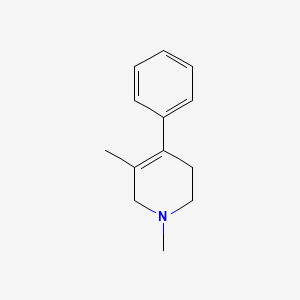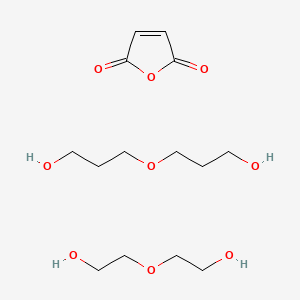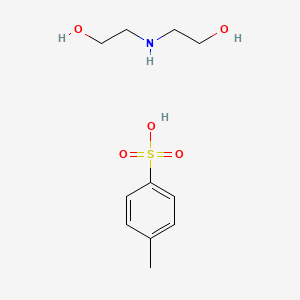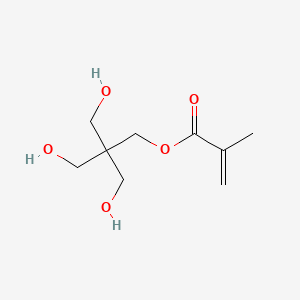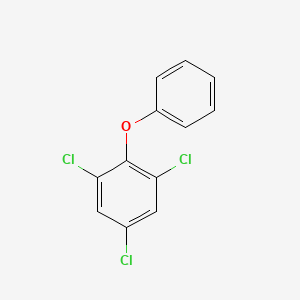
2,4,6-Trichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O. It belongs to the family of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorodiphenyl ether can be synthesized through various methods. One common method involves the reaction of 2,4,6-trichlorophenol with diphenyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized derivatives.
Reduction: Formation of less chlorinated diphenyl ethers.
Substitution: Formation of various substituted diphenyl ethers.
Applications De Recherche Scientifique
2,4,6-Trichlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its toxicological impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying environmental pollutants.
Industry: Utilized in the production of flame retardants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Trichlorodiphenyl ether involves its interaction with various molecular targets and pathways. It can bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways that result in toxicological effects. The compound’s lipophilic nature allows it to accumulate in biological tissues, leading to prolonged exposure and potential adverse effects .
Comparaison Avec Des Composés Similaires
- 2,4,4’-Trichlorodiphenyl ether
- 2,3,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
Comparison: 2,4,6-Trichlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorodiphenyl ethers, it may exhibit different toxicological profiles and environmental persistence .
Propriétés
Numéro CAS |
63646-52-6 |
|---|---|
Formule moléculaire |
C12H7Cl3O |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H |
Clé InChI |
WXLQUFLKMICSSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




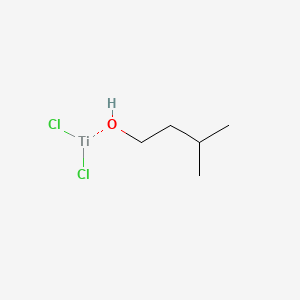
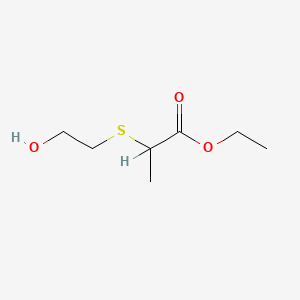




![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
